
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPPPA, is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidin-2-amine family, which consists of compounds with a nitrogen-containing heterocyclic ring structure. 4-MPPPA has been studied for its ability to act as an agonist, or activator, of certain receptors in the body, as well as for its potential to be used as a therapeutic agent. In
科学的研究の応用
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as an agonist for certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders, such as depression and schizophrenia. Additionally, 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential to be used as a tool to study the structure and function of certain proteins, such as the serotonin transporter.
作用機序
Target of Action
Similar compounds such as 3-methoxy-6- [4- (3-methylphenyl)-1-piperazinyl]pyridazine and [4- ( {5- (AMINOCARBONYL)-4- [ (3-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETIC ACID have been found to interact with Genome polyprotein , Mitogen-activated protein kinase 1, Insulin receptor, and Insulin receptor substrate 1 . These targets play crucial roles in various cellular processes, including signal transduction, insulin signaling, and protein synthesis.
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, such as the arsenic redox reactions, resistance, methylation/demethylation, and accumulation , and the 2- C -methyl- d -erythritol 4-phosphate (MEP) pathway . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the interaction between the compound and its targets.
Pharmacokinetics
Similar compounds such as 3-methylmethcathinone and 3,4-dmmc have been studied for their pharmacokinetic properties . These studies provide insights into the potential ADME properties of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, but direct studies on this specific compound are needed for accurate information.
Result of Action
Similar compounds have shown antimicrobial activity and have been used as disinfectants and antiseptics
実験室実験の利点と制限
The use of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments to study the structure and function of certain proteins. Additionally, it is relatively inexpensive to purchase, and is available from a variety of suppliers. However, there are also some limitations to using 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments. It has a relatively short half-life, and can degrade quickly in certain conditions. Additionally, it can interact with other compounds, which can affect the results of the experiment.
将来の方向性
There are a variety of potential future directions for the study of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. It could be further studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders. Additionally, it could be studied for its potential to be used as a tool to study the structure and function of certain proteins. It could also be studied for its potential to be used as an agonist of certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. Finally, it could be studied for its potential to be used as a tool to develop new drugs and therapies.
合成法
The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine is achieved through a multi-step reaction pathway involving several reagents. The first step is the reaction of 3-methylphenylboronic acid and phenylpyrimidine in the presence of a palladium catalyst. This reaction produces the intermediate product, 4-(3-methylphenyl)-6-phenylpyrimidin-2-ol. This intermediate product is then reacted with hydrazine hydrate to form 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been extensively studied, and several variations of the reaction pathway have been developed for different applications.
特性
IUPAC Name |
4-(3-methylphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-5-9-14(10-12)16-11-15(19-17(18)20-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJGSYHPGDSFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

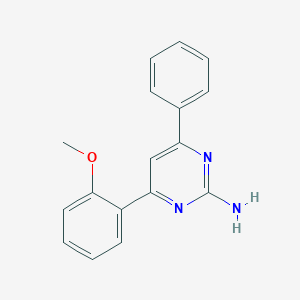
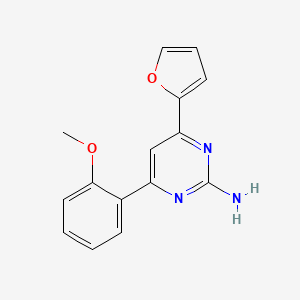
![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
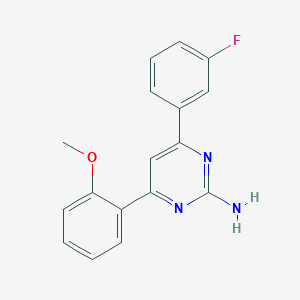
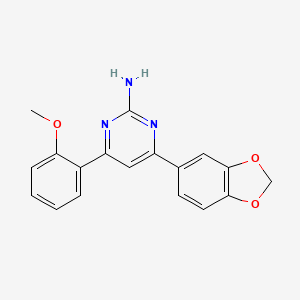
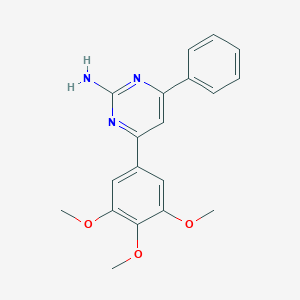







![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)